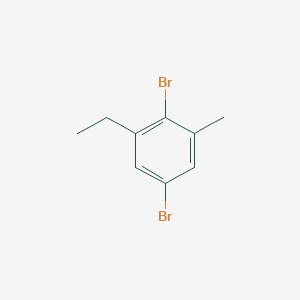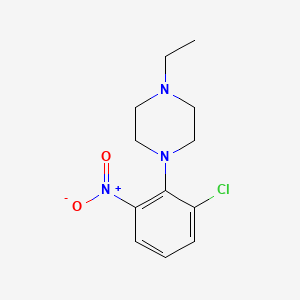
1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-substituted piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine typically involves the following steps:
Nitration of 2-chlorotoluene: The starting material, 2-chlorotoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-6-nitrotoluene.
Formation of 2-chloro-6-nitrophenylpyruvic acid: The nitrated product is then subjected to a condensation reaction with a lower alkyl ester of oxalic acid in the presence of an alkali metal lower alkoxide to form 2-chloro-6-nitrophenylpyruvic acid.
Cyclization and Ethylation: The intermediate is then cyclized and ethylated to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(2-Amino-6-nitrophenyl)-4-ethylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-(2-Chloro-6-nitrophenyl)piperazine: Lacks the ethyl group on the piperazine ring.
2-Chloro-6-nitrophenol: Contains a hydroxyl group instead of the piperazine ring.
2-Chloro-6-nitrobenzonitrile: Contains a nitrile group instead of the piperazine ring.
Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is unique due to the presence of both the nitro and chloro groups on the phenyl ring, combined with the ethyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
属性
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-14-6-8-15(9-7-14)12-10(13)4-3-5-11(12)16(17)18/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWSWSEVQQEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

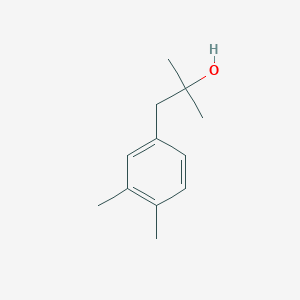
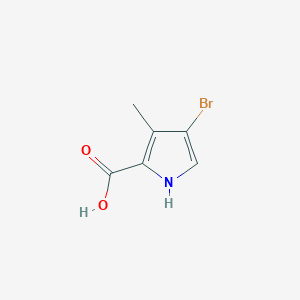
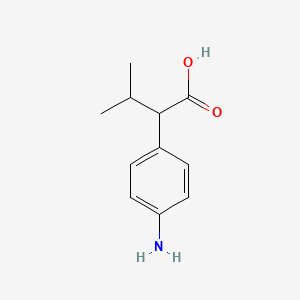
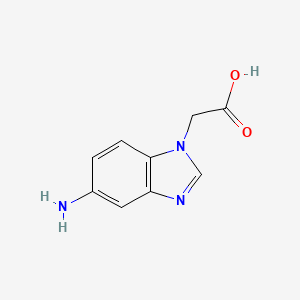

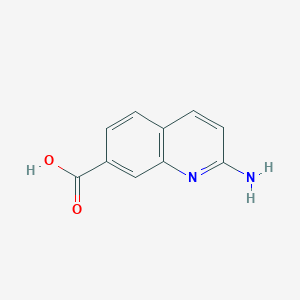
![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)methanamine;chloride](/img/structure/B7842093.png)
![1-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-ylethanone](/img/structure/B7842101.png)
![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)
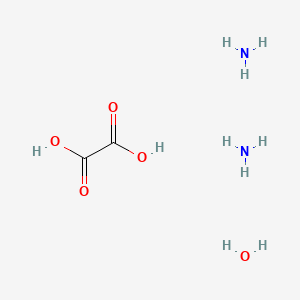
![2-[(4-Bromophenyl)methylazaniumyl]acetate](/img/structure/B7842110.png)
![[(Thiophen-3-ylmethyl)-amino]-acetic acid](/img/structure/B7842113.png)
